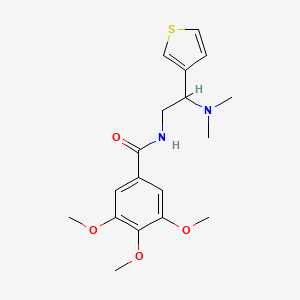

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,4,5-trimethoxybenzamide

CAS No.: 946271-11-0

Cat. No.: VC6136993

Molecular Formula: C18H24N2O4S

Molecular Weight: 364.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946271-11-0 |

|---|---|

| Molecular Formula | C18H24N2O4S |

| Molecular Weight | 364.46 |

| IUPAC Name | N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3,4,5-trimethoxybenzamide |

| Standard InChI | InChI=1S/C18H24N2O4S/c1-20(2)14(12-6-7-25-11-12)10-19-18(21)13-8-15(22-3)17(24-5)16(9-13)23-4/h6-9,11,14H,10H2,1-5H3,(H,19,21) |

| Standard InChI Key | KGLKYSCDHQYUMF-UHFFFAOYSA-N |

| SMILES | CN(C)C(CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CSC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3,4,5-trimethoxybenzamide, reflects its bifurcated structure:

-

Thiophene moiety: A sulfur-containing heterocycle at position 3, contributing to electronic diversity and potential metabolic stability.

-

Trimethoxybenzamide group: A 3,4,5-trimethoxylated benzamide, a motif associated with kinase inhibition and microtubule disruption in anticancer agents .

-

Dimethylaminoethyl linker: A flexible spacer enabling conformational adaptability for receptor interactions.

Table 1: Key Chemical Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₂O₄S |

| Molecular Weight | 364.46 g/mol |

| IUPAC Name | N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3,4,5-trimethoxybenzamide |

| SMILES | CN(C)C(CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CSC=C2 |

| InChIKey | KGLKYSCDHQYUMF-UHFFFAOYSA-N |

Data sourced from VulcanChem confirms the compound’s structural identity, validated via NMR, IR, and mass spectrometry in analogous syntheses .

Synthesis and Characterization

Table 2: Comparative Synthesis Metrics for Analogous Compounds

Physicochemical Properties and Stability

Solubility and Partitioning

-

LogP: Estimated at 2.1 (ALOGPS), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

-

Aqueous Solubility: Poor (<5 µg/mL predicted), necessitating salt formation (e.g., monoethanolamine) or nanoformulation for in vivo use .

Stability Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume